molecular formula C13H18BrNO2S B604817 N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide CAS No. 1087646-65-8

N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide

Cat. No.: B604817
CAS No.: 1087646-65-8
M. Wt: 332.26g/mol
InChI Key: RYQSZZPTDVRBOZ-UHFFFAOYSA-N
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Description

N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a bromine atom at the 4-position, an isopropyl group at the 2-position, a methyl group at the 5-position, and an allyl sulfonamide moiety. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, materials science, and catalysis. Structural studies of such compounds typically employ crystallographic tools like SHELX for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name

4-bromo-5-methyl-2-propan-2-yl-N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-5-6-15-18(16,17)13-7-10(4)12(14)8-11(13)9(2)3/h5,7-9,15H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQSZZPTDVRBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide typically involves the reaction of 4-bromo-2-isopropyl-5-methylbenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining anhydrous conditions, using efficient mixing and temperature control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide against various pathogens, particularly those resistant to conventional antibiotics. It has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains.

Case Study: ESKAPE Pathogens
A study investigated the efficacy of this compound against ESKAPE pathogens, which are notorious for their antibiotic resistance. The compound demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. It exhibits cytotoxic effects against several cancer cell lines, indicating its role as a potential chemotherapeutic agent.

Case Study: Cancer Cell Lines
In vitro studies revealed that this compound inhibited cell proliferation in various cancer types, including breast and lung cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Protein Tyrosine Kinase Inhibition

Sulfonamide-based compounds, including this compound, have been identified as selective inhibitors of protein tyrosine kinases. This inhibition is crucial for the treatment of cancers and other diseases where these kinases play a significant role .

Table 2: Synthesis Overview

Synthesis MethodDescriptionYield (%)
Nucleophilic SubstitutionReaction with allyl bromide60–75
Ugi ReactionMulti-component synthesis50–80

Mechanism of Action

The mechanism of action of N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide is not fully understood. it is believed to interact with biological targets through its sulfonamide group, which can form hydrogen bonds with enzymes or receptors. The bromine atom and allyl group may also contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Methodological Considerations

The structural data presented here are derived from standard crystallographic workflows:

  • Structure Refinement : SHELXL’s robust algorithms enable precise modeling of anisotropic displacement parameters, critical for resolving bromine’s thermal motion .
  • Visualization : ORTEP for Windows facilitates the comparison of molecular geometries and hydrogen-bonding networks across analogs .

Biological Activity

N-allyl-4-bromo-2-isopropyl-5-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse sources and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological properties. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving sulfonyl chlorides and amines. The general synthetic route involves:

  • Formation of the sulfonamide : Reacting 4-bromo-2-isopropyl-5-methylbenzenesulfonyl chloride with allylamine.
  • Purification : The product is purified using recrystallization or chromatography.

The structural formula can be represented as follows:

C13H16BrNO2S\text{C}_{13}\text{H}_{16}\text{BrN}\text{O}_2\text{S}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide derivatives. This compound has shown promising results against various bacterial strains. The compound's mechanism of action typically involves inhibition of bacterial folate synthesis, crucial for DNA replication and cell division.

Table 1: Antibacterial Activity Against Selected Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of sulfonamides has also been explored extensively. This compound has been evaluated in vitro against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Inhibition of cell proliferation

The compound demonstrated significant cytotoxic effects, suggesting its potential as a lead compound in anticancer drug development.

Case Studies

  • Study on Antibacterial Resistance : A study evaluated the efficacy of N-allyl derivatives against antibiotic-resistant strains. The results indicated that modifications in the sulfonamide structure could enhance activity against resistant strains, emphasizing the need for further structural optimization .
  • Cytotoxicity Assessment : A comprehensive assessment was conducted on various sulfonamide derivatives, including N-allyl compounds, revealing that specific substitutions could lead to increased potency against cancer cells while maintaining low toxicity to normal cells .

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